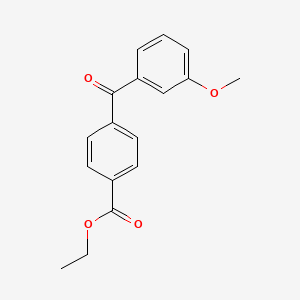

Ethyl 4-(3-methoxybenzoyl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-(3-methoxybenzoyl)benzoate is a compound with the molecular formula C17H16O4 . It is also known as ethyl 4-(3-(methoxy)benzoyl)benzoate or simply EMBB. It is a white crystalline powder that belongs to the family of benzoylbenzoates.

Synthesis Analysis

The synthesis of similar compounds involves the use of protecting groups that can be installed and removed under a variety of conditions . For example, the 4-methoxybenzyl (PMB) ester is a known protecting group that can be readily introduced in high yield under a number of mild reaction conditions . The PMB ester possesses excellent stability under many reaction conditions .Molecular Structure Analysis

The molecular structure of Ethyl 4-(3-methoxybenzoyl)benzoate consists of 17 carbon atoms, 16 hydrogen atoms, and 4 oxygen atoms . The average mass is 284.306 Da .Chemical Reactions Analysis

The chemical reactions involving similar compounds are often complicated by the presence of several different functional groups in the target molecule . These groups often present significant synthetic challenges, particularly if the reactions in a preparative sequence may affect one or more of these functional groups .Physical And Chemical Properties Analysis

Ethyl 4-(3-methoxybenzoyl)benzoate is a white crystalline powder. It is almost insoluble in water, but miscible with most organic solvents .Applications De Recherche Scientifique

Lipase-Catalyzed Esterification & Transesterification : Ethyl 4-(3-methoxybenzoyl)benzoate is a part of the alkyl benzoate family. These compounds, including variants like oleyl 4-hydroxy-3-methoxybenzoate, are synthesized through lipase-catalyzed esterification and transesterification. This method, especially using immobilized lipase B from Candida antarctica (Novozym 435), is noted for its effectiveness in synthesizing methoxy- and hydroxy-substituted methyl benzoates, emphasizing the enzyme's preference based on the substituent's position on the phenyl moiety (Vosmann et al., 2008).

Antibacterial Agents Synthesis : Derivatives of ethyl 4-(3-methoxybenzoyl)benzoate are involved in synthesizing antibacterial agents. Specifically, ethyl 4-((2-hydroxy-3-methoxybenzyl) amino)benzoate reacts with Vilsmeier reagent to form novel benzoxazine rings, which upon further processing lead to hydrazones exhibiting significant antibacterial capabilities. This indicates the potential use of these compounds in developing antibacterial drugs (Shakir et al., 2020).

Crystal Structure Analysis : The compound's crystal structure, such as the 4-hydroxy-3-[1-phenyl-2-(4-methoxybenzoyl)ethyl]-2H-1-benzopyran-2-one, a close relative of ethyl 4-(3-methoxybenzoyl)benzoate, has been detailed, showing its crystallization in the monoclinic system. Understanding these structures aids in the comprehension of the compound's physical and chemical properties, essential for various applications in material science and pharmacology (Manolov & Maichle‐Moessmer, 2007).

LCP Synthesis and Polymer Science : Related compounds are involved in the synthesis of liquid crystalline polymers (LCP). For instance, the model reactions involving ethyl 4-(4′-hydroxybenzoyloxy)benzoate and related compounds implicate a benzoquinoneketene intermediate in LCP synthesis, which is critical in understanding and improving the polymerization processes for these high-performance materials (Robertson et al., 2011).

Molecular Docking and Drug Design : The compound and its derivatives are used in molecular docking studies, an essential process in drug design and development. For example, the synthesis of novel 2-chloro-[1,3] benzoxazine ring derivatives and their subsequent molecular docking studies shed light on their interaction with bacterial gyrase enzyme targets, providing insights into developing new antibacterial agents (Shakir et al., 2020).

Safety And Hazards

Propriétés

IUPAC Name |

ethyl 4-(3-methoxybenzoyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-3-21-17(19)13-9-7-12(8-10-13)16(18)14-5-4-6-15(11-14)20-2/h4-11H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCICSAVZNKDRSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(3-methoxybenzoyl)benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2,2-Dimethylpropanoyl)amino]benzoic acid](/img/structure/B1296536.png)

![1-Oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B1296545.png)